6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzyloxyacetyl group, and a pyrimidine-dione core, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with an appropriate acylating agent, such as benzyloxyacetyl chloride, under basic conditions to form the benzyloxyacetyl-piperazine derivative.
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Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine intermediate with a suitable pyrimidine precursor, such as 3-methyluracil, under acidic or basic conditions to facilitate the cyclization and formation of the pyrimidine-dione core.
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Final Coupling: : The final step involves coupling the pyrimidine-dione core with the benzyloxyacetyl-piperazine intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the pyrimidine-dione core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological pathways, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the synthesis of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The benzyloxyacetyl group can facilitate binding to enzymes or receptors, while the piperazine ring can enhance solubility and bioavailability. The pyrimidine-dione core may interact with nucleic acids or proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyridine-2,4(1H,3H)-dione: Similar structure with a pyridine ring instead of a pyrimidine ring.
6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-trione: Contains an additional carbonyl group in the pyrimidine ring.
6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione derivatives: Various derivatives with different substituents on the piperazine or pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-6-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-20-16(23)11-15(19-18(20)25)21-7-9-22(10-8-21)17(24)13-26-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZYLAWRSMFIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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